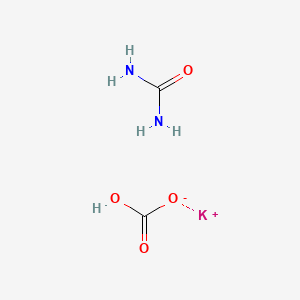

Potassium;hydrogen carbonate;urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H5KN2O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

potassium;hydrogen carbonate;urea |

InChI |

InChI=1S/CH4N2O.CH2O3.K/c2*2-1(3)4;/h(H4,2,3,4);(H2,2,3,4);/q;;+1/p-1 |

InChI Key |

VBJNVMKVMZUFLD-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(N)N.C(=O)(O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of potassium hydrogen carbonate urea complex

A comprehensive guide to the synthesis and characterization of the potassium hydrogen carbonate urea complex, tailored for researchers, scientists, and professionals in drug development. This document outlines the synthetic protocol, detailed characterization methodologies, and relevant data, presented in a clear and structured format.

Introduction

The complex formed between potassium hydrogen carbonate (KHCO₃) and urea (CO(NH₂)₂) holds significant interest due to its applications in various fields, including as a fire-extinguishing agent. This technical guide provides an in-depth overview of the synthesis and characterization of this complex, offering a foundational resource for its further investigation and application.

Synthesis of Potassium Hydrogen Carbonate Urea Complex

The synthesis of the potassium hydrogen carbonate urea complex is primarily achieved through a solid-state reaction. The following protocol is based on established methods for producing related compositions.

Experimental Protocol: Solid-State Synthesis

This method involves the direct heating of a mixture of potassium bicarbonate and urea.

Materials:

-

Potassium bicarbonate (KHCO₃), analytical grade

-

Urea (CO(NH₂)₂), analytical grade

-

Methanol, ethanol, or dimethylformamide (for purification)

-

Mortar and pestle

-

Oven or heating mantle with temperature control

-

Reaction vessel (e.g., round-bottom flask)

-

Extraction apparatus (e.g., Soxhlet extractor)

Procedure:

-

Preparation of Reactants: Dry the potassium bicarbonate and urea to remove any residual moisture.

-

Mixing: Combine one mole of urea with 0.75 to 1.0 mole of potassium bicarbonate in a mortar.[1] Gently grind the two solids together to ensure a homogeneous mixture.

-

Reaction: Transfer the mixture to a suitable reaction vessel. Heat the mixture to a temperature between 110°C and 120°C.[1] Maintain this temperature for three to four hours.[1] The reaction occurs in the solid state.[1]

-

Cooling: After the reaction period, allow the product to cool to room temperature.

-

Purification: The resulting product will be a mixture of the complex and unreacted urea. To isolate the complex, the unreacted urea is removed by solvent extraction using methanol, ethanol, or dimethylformamide.[1] A Soxhlet extraction can be employed for efficient purification.

-

Drying: After extraction, dry the purified complex in an oven at a temperature sufficient to remove the extraction solvent, ensuring the temperature is below the decomposition temperature of the complex.

Synthesis Workflow Diagram

Caption: Workflow for the solid-state synthesis of the potassium hydrogen carbonate urea complex.

Characterization of the Complex

A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structural properties. The following sections detail the key analytical techniques and expected outcomes.

Physicochemical Properties

Basic physicochemical properties provide initial data about the complex.

| Property | Value | Source |

| Molecular Formula | C₂H₅KN₂O₄ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| CAS Number | 70528-85-7 | [2] |

| Appearance | White crystalline solid (expected) | |

| Solubility | Soluble in water (expected) |

Spectroscopic Characterization

Spectroscopic methods are crucial for elucidating the molecular structure and bonding within the complex.

FTIR spectroscopy is used to identify the functional groups present in the complex and to observe any shifts in vibrational frequencies upon complexation.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried complex with potassium bromide powder and pressing it into a transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic peaks for N-H, C=O, C-N, and O-H functional groups and compare them to the spectra of the starting materials.

Expected Observations:

-

Shifts in the C=O stretching vibration of urea (typically around 1680 cm⁻¹) and the carbonate bands of KHCO₃ upon complex formation.

-

Changes in the N-H stretching and bending vibrations of urea, indicating hydrogen bonding interactions.

-

A new characteristic stretching peak may appear around 1386 cm⁻¹, which can be indicative of reactive –NH₂ functional groups.[3]

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the crystalline sample on a microscope slide.

-

Data Acquisition: Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm) and collect the scattered light.

-

Analysis: Analyze the vibrational modes, paying close attention to the carbonate and urea-related bands.

Crystallographic Characterization

X-ray diffraction techniques are essential for determining the crystal structure of the complex.

PXRD is used to assess the crystallinity and phase purity of the synthesized product.

Experimental Protocol:

-

Sample Preparation: Grind the sample to a fine powder.

-

Data Acquisition: Mount the powder on a sample holder and collect the diffraction pattern over a range of 2θ angles.

-

Analysis: Compare the resulting diffractogram with those of the starting materials to confirm the formation of a new crystalline phase.

If suitable single crystals can be grown, SC-XRD can provide a definitive three-dimensional structure of the complex.

Experimental Protocol:

-

Crystal Growth: Attempt to grow single crystals from a suitable solvent by slow evaporation.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and decomposition behavior of the complex.

TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample in a TGA crucible.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Analysis: Analyze the resulting curve to determine the decomposition temperatures and mass losses associated with the degradation of the complex. The decomposition of potassium hydrogen carbonate typically begins around 364 K (91 °C).[4][5]

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions and thermal events.

Experimental Protocol:

-

Sample Preparation: Seal a small amount of the sample in an aluminum pan.

-

Data Acquisition: Heat the sample at a constant rate and record the heat flow relative to an empty reference pan.

-

Analysis: Identify endothermic or exothermic peaks corresponding to melting, decomposition, or phase transitions.

Characterization Workflow Diagram

Caption: Logical workflow for the comprehensive characterization of the complex.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of the potassium hydrogen carbonate urea complex. The outlined protocols and analytical workflows offer a systematic approach for researchers to produce and thoroughly analyze this compound. The resulting data will be invaluable for understanding its fundamental properties and for the development of its applications in various scientific and industrial domains.

References

- 1. US3536620A - Fire-extinguishing compositions comprising the reaction products of urea and a bicarbonate,carbonate or hydroxide of sodium or potassium - Google Patents [patents.google.com]

- 2. Potassium;hydrogen carbonate;urea | C2H5KN2O4 | CID 23717383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Decomposition of Potassium Hydrogen Carbonate: Thermochemistry, Kinetics, and Textural Changes in Solids [agris.fao.org]

Unraveling the Enigma of Urea-Potassium Bicarbonate: A Technical Guide to its Chemical Identity and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substance derived from the reaction of urea and potassium bicarbonate, often commercially known as potassium allophanate, presents a unique case study in chemical characterization. While its application as a high-performance fire-extinguishing agent is well-documented, a comprehensive understanding of its fundamental chemical properties and a definitive molecular structure remains elusive in publicly accessible scientific literature. This technical guide synthesizes the available information from patents, commercial data sheets, and chemical databases to provide a detailed overview for researchers and scientists. It must be noted at the outset that the context of this compound is almost exclusively in materials science and fire suppression, with no current data suggesting applications in drug development or involving signaling pathways.

Chemical Properties and Molecular Identity

The reaction between urea and potassium bicarbonate upon heating yields a solid product. While often referred to as a "urea-potassium bicarbonate" complex, the evidence suggests the formation of potassium allophanate. Allophanic acid is an unstable derivative of urea, and its potassium salt is the likely major component of the reaction product.

Molecular Formula and Weight

There is some discrepancy in the reported molecular formula. A key patent describes the empirical formula as KC₂N₂H₇O₄, while chemical databases list potassium allophanate with the formula C₂H₃KN₂O₃.[1] This suggests the former may represent a hydrated form or a different complex formed under specific conditions. This guide will proceed with the identity as potassium allophanate (C₂H₃KN₂O₃).

Quantitative Data

Detailed quantitative data on the pure substance is sparse. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₂H₃KN₂O₃ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| CAS Number | 26479-35-6 | [1] |

| Appearance | Off-white powder | [2] |

| Odor | Slightly ammoniacal | [2] |

| Solubility in Water | Soluble (dissolution may be delayed by additives) | [2] |

| Decomposition Temperature | 270 °C (in flame zone) | [2] |

Molecular Structure

A definitive crystal structure of the reaction product of urea and potassium bicarbonate has not been published in the scientific literature. The patent that describes its synthesis explicitly states that "precisely how the atoms of the molecule are linked remains to be determined".[3] However, the common name "potassium allophanate" strongly implies the formation of the potassium salt of allophanic acid.

The proposed structure is that of a potassium cation (K⁺) and an allophanate anion (H₂N-CO-NH-COO⁻). The allophanate anion is a derivative of urea where a carboxyl group has been added to one of the amine groups.

Experimental Protocols

Synthesis of Urea-Potassium Bicarbonate Reaction Product (Potassium Allophanate)

The following protocol is based on the methodology described in the patent literature.[3]

Materials:

-

Urea (CO(NH₂)₂)

-

Potassium Bicarbonate (KHCO₃)

Procedure:

-

Urea and potassium bicarbonate are separately ground to a fine powder.

-

The powders are mixed in a molar ratio of approximately 1 mole of urea to 0.75-1.0 mole of potassium bicarbonate.[3]

-

The solid mixture is heated to a temperature between 110 °C and 125 °C.[3]

-

The heating is continued for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution.

-

The resulting solid product is cooled and can be used as is, or it can be further purified.

Purification (Isolation of the Novel Compound): To isolate the compound from unreacted starting materials, a slight excess of urea is used in the initial reaction. After the reaction, the cooled product is washed with a solvent such as methanol, ethanol, or dimethylformamide to remove the unreacted urea.[3]

Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a key technique used to characterize the reaction product. The patent provides a list of principal absorption bands for the compound with the empirical formula KC₂N₂H₇O₄.[3]

| Wavenumber (cm⁻¹) |

| 3420 |

| 3320 |

| 3200 |

| 1725 |

| 1675 |

| 1600 |

| 1420 |

| 1335 |

| 1130 |

| 1060 |

| 785 |

| 765 |

| 700 |

| 640 |

| 610 |

| 580 |

| 530 |

Table of principal IR absorption bands as reported in US Patent 3,536,620.[3]

Visualizations

Proposed Reaction Pathway

The formation of potassium allophanate from urea and potassium bicarbonate can be conceptualized as a multi-step process. Initially, urea undergoes thermal decomposition to produce isocyanic acid and ammonia. The isocyanic acid can then react with potassium bicarbonate.

Experimental Workflow

The general workflow for the synthesis and characterization of the urea-potassium bicarbonate reaction product is outlined below.

Conclusion and Future Directions

The reaction product of urea and potassium bicarbonate, identified as potassium allophanate, is a material with significant industrial application in fire suppression. However, from a fundamental chemical perspective, it remains an under-characterized substance. The lack of a definitive crystal structure and detailed spectroscopic data presents an opportunity for further research. Advanced analytical techniques such as single-crystal X-ray diffraction, solid-state NMR, and high-resolution mass spectrometry would be invaluable in confirming its molecular structure and purity. For the audience in drug development, it is crucial to reiterate that there is currently no scientific basis to suggest any therapeutic application or interaction with biological signaling pathways for this compound. Future investigations into its chemical reactivity and potential as a synthon in organic chemistry could open new avenues beyond its current applications.

References

- 1. Potassium carbamoylcarbamate | C2H3KN2O3 | CID 23678447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kiddetechnologies.com [kiddetechnologies.com]

- 3. US3536620A - Fire-extinguishing compositions comprising the reaction products of urea and a bicarbonate,carbonate or hydroxide of sodium or potassium - Google Patents [patents.google.com]

Mechanism of action for potassium bicarbonate in reducing ammonia volatilization from urea

An In-depth Technical Guide on the Mechanism of Action for Potassium Bicarbonate in Reducing Ammonia Volatilization from Urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonia volatilization from urea-based fertilizers represents a significant pathway for nitrogen loss in agricultural systems, diminishing nutrient use efficiency and contributing to environmental pollution. This technical guide provides a comprehensive overview of the mechanism by which potassium bicarbonate (KHCO₃) mitigates ammonia volatilization from urea. The core of this mechanism lies in the dual action of the bicarbonate ion (HCO₃⁻): the competitive inhibition of the urease enzyme and the buffering of soil pH. By slowing the enzymatic hydrolysis of urea and resisting the sharp increase in pH that favors ammonia gas formation, potassium bicarbonate offers a promising strategy to enhance the efficacy of urea fertilizers. This document details the underlying chemical principles, presents quantitative data from relevant studies, outlines experimental protocols for investigation, and provides visual representations of the key pathways and workflows.

Introduction

Urea is the most widely used nitrogen fertilizer globally due to its high nitrogen content and relatively low production cost. However, its application is often associated with significant nitrogen loss through ammonia (NH₃) volatilization. This process is initiated by the rapid enzymatic hydrolysis of urea by soil urease, leading to the formation of ammonium (NH₄⁺) and a localized increase in soil pH.[1] The elevated pH shifts the equilibrium from the plant-available ammonium ion to gaseous ammonia, which is then lost to the atmosphere.

Strategies to mitigate these losses are crucial for sustainable agriculture. One such approach is the use of urease inhibitors, which slow down the conversion of urea to ammonium, allowing more time for the urea to be incorporated into the soil where the ammonium is less susceptible to volatilization. While synthetic urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) are commercially available, there is growing interest in more environmentally benign and potentially cost-effective alternatives. Potassium bicarbonate (KHCO₃) has emerged as a viable candidate due to the inhibitory properties of the bicarbonate ion on the urease enzyme.[2][3]

This guide provides an in-depth technical exploration of the mechanisms through which potassium bicarbonate reduces ammonia volatilization from urea, targeted at researchers and professionals in agricultural science and fertilizer development.

The Core Mechanism: A Dual Approach

The efficacy of potassium bicarbonate in reducing ammonia volatilization from urea stems from a two-pronged mechanism centered around the bicarbonate ion (HCO₃⁻).

Competitive Inhibition of Urease

The primary mechanism is the competitive inhibition of the urease enzyme by the bicarbonate ion. Urease catalyzes the hydrolysis of urea to ammonia and carbamic acid, which then spontaneously decomposes to form another molecule of ammonia and carbonic acid.

The bicarbonate ion acts as a competitive inhibitor of urease.[4] This means that the bicarbonate ion structurally resembles the substrate (urea) and competes for the active site of the urease enzyme. This binding of the bicarbonate ion to the active site prevents the urea molecule from binding, thereby slowing down the rate of urea hydrolysis. A reduction in the rate of urea hydrolysis leads to a slower production of ammonium and consequently, a lower potential for ammonia volatilization.

pH Buffering Effect

The hydrolysis of urea leads to a rapid increase in the pH of the soil solution immediately surrounding the fertilizer granule, often reaching values as high as 9.0.[1] This alkaline environment is a key driver of ammonia volatilization, as it promotes the conversion of the ammonium ion (NH₄⁺) to ammonia gas (NH₃).

Potassium bicarbonate is a salt of a strong base (potassium hydroxide) and a weak acid (carbonic acid), and it acts as a buffering agent in the soil. When applied with urea, it helps to resist the sharp increase in pH caused by urea hydrolysis.[2][5] By maintaining a lower soil pH, the equilibrium between ammonium and ammonia is shifted towards the ammonium form, which is a cation and is retained on the negatively charged soil colloids, making it less susceptible to volatilization and more available for plant uptake.[6]

Quantitative Data on Ammonia Volatilization Reduction

The following table summarizes quantitative data from studies investigating the effect of potassium bicarbonate and other relevant compounds on ammonia volatilization from urea. Due to the limited number of published studies specifically on potassium bicarbonate, data from related compounds and general urease inhibitors are also included for comparative purposes.

| Treatment | Soil Type | Incubation Period (days) | Ammonia Loss (% of applied N) | Reduction in Ammonia Loss (%) | Reference |

| Urea | Sandy Loam | 14 | 24.5 | - | [7] |

| Urea + NBPT/NPPT | Sandy Loam | 14 | 6.3 | 74.3 | [7] |

| Urea | Silt Loam | 14 | 32 | - | [8] |

| Urea + NBPT | Silt Loam | 14 | 6 | 81.25 | [8] |

| Urea | Clay Loam | 36 | 10.1 | - | [9] |

| Urea + NBPT | Clay Loam | 36 | 5.9 | 41.6 | [9] |

| Urea | Not Specified | 21 | 16 | - | [10] |

| UAN | Not Specified | 21 | 12 | 25 | [10] |

Note: Data directly on potassium bicarbonate is sparse in readily available peer-reviewed literature. The provided data illustrates the potential for reduction with urease inhibitors, a category to which the bicarbonate ion belongs.

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the efficacy of potassium bicarbonate in reducing ammonia volatilization from urea.

Measurement of Ammonia Volatilization

A common method for measuring ammonia volatilization in a laboratory setting is the use of a closed dynamic air flow system or simple static chamber methods.[11][12][13][14]

Objective: To quantify the amount of ammonia volatilized from soil treated with urea and urea-potassium bicarbonate mixtures.

Materials:

-

Incubation chambers (e.g., sealed glass jars or PVC chambers).[14]

-

Air pump and flow meters.

-

Gas washing bottles containing a standard acid solution (e.g., 0.02 M sulfuric acid or boric acid indicator solution) to trap volatilized ammonia.

-

Soil samples.

-

Urea and potassium bicarbonate.

-

Titration equipment or a spectrophotometer for ammonia determination.

Procedure:

-

Soil Preparation: Air-dry and sieve the soil to a uniform particle size.

-

Treatment Application: Weigh a specific amount of soil into each incubation chamber. Apply urea and potassium bicarbonate solutions (or granules) to the soil surface at predetermined rates. Include a control group with only urea and a blank with no nitrogen application.

-

Incubation: Seal the chambers and connect them to the air flow system. Pass a continuous, slow stream of ammonia-free air over the soil surface. The outlet of the chamber is connected to the gas washing bottles.

-

Ammonia Trapping: The volatilized ammonia is trapped in the acid solution in the gas washing bottles. The acid solution is collected and replaced at regular intervals (e.g., every 24 hours) for a specified incubation period (e.g., 7-21 days).

-

Ammonia Quantification: The amount of ammonia trapped in the acid solution is determined by titration with a standard base or by a colorimetric method (e.g., the indophenol blue method).[15][16]

-

Data Analysis: Calculate the cumulative ammonia loss over the incubation period and express it as a percentage of the applied nitrogen.

Urease Activity Assay

The activity of the urease enzyme in the soil can be determined by measuring the rate of ammonium production from a urea substrate under controlled conditions.[15][16][17][18][19]

Objective: To assess the inhibitory effect of potassium bicarbonate on soil urease activity.

Materials:

-

Soil samples.

-

Urea solution (substrate).

-

Potassium bicarbonate solution (inhibitor).

-

Buffer solution (e.g., Tris buffer, pH 7.0-8.0).

-

Reagents for ammonium quantification (e.g., reagents for the indophenol blue method).

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Soil Extraction (Optional): A soil extract containing the urease enzyme can be prepared by shaking a soil sample with a buffer solution and then centrifuging to obtain a clear supernatant.

-

Reaction Mixture Preparation: In a series of test tubes, prepare reaction mixtures containing the soil sample (or soil extract), buffer solution, and different concentrations of potassium bicarbonate. Include a control without potassium bicarbonate.

-

Initiation of Reaction: Add a known concentration of urea solution to each test tube to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a specific period (e.g., 1-2 hours).

-

Termination of Reaction: Stop the reaction by adding a strong acid or by rapid cooling.

-

Ammonium Quantification: Determine the concentration of ammonium produced in each reaction mixture using a colorimetric method and a spectrophotometer.

-

Data Analysis: Calculate the urease activity (e.g., in µg NH₄⁺-N g⁻¹ soil h⁻¹) for each treatment. The percentage of inhibition by potassium bicarbonate can be calculated by comparing the activity in the presence and absence of the inhibitor.

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Mechanism of urea hydrolysis, ammonia volatilization, and inhibition by potassium bicarbonate.

Experimental Workflow

Caption: Experimental workflows for measuring ammonia volatilization and urease activity.

Conclusion

Potassium bicarbonate presents a scientifically sound and potentially sustainable approach to reducing ammonia volatilization from urea-based fertilizers. Its mechanism of action, centered on the competitive inhibition of the urease enzyme by the bicarbonate ion and the buffering of soil pH, addresses the two primary drivers of ammonia loss. While more extensive field research is needed to optimize application rates and assess its efficacy across a wider range of soil types and environmental conditions, the foundational science supporting its use is robust. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and industry professionals to further investigate and develop potassium bicarbonate as a valuable tool for improving nitrogen use efficiency in agriculture.

References

- 1. Ammonia volatilization from urea - Wikipedia [en.wikipedia.org]

- 2. How Potassium Bicarbonate formula Can Assist with Keeping pH Levels in Soil Balanced [bulkagrochem.com]

- 3. ams.usda.gov [ams.usda.gov]

- 4. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 5. How does Potassium Bicarbonate affect soil pH? - Blog [sxleixinchem.com]

- 6. utia.tennessee.edu [utia.tennessee.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Ammonia loss from urea-containing fertilizers – Crops and Soils [cropsandsoils.extension.wisc.edu]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. tandfonline.com [tandfonline.com]

- 13. samples.ccafs.cgiar.org [samples.ccafs.cgiar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. web.stanford.edu [web.stanford.edu]

- 17. High throughput method for measuring urease activity in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.bio-techne.com [resources.bio-techne.com]

- 19. abcam.com [abcam.com]

A Comprehensive Technical Guide to the Thermochemical Properties and Decomposition Kinetics of Potassium Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermochemical properties and decomposition kinetics of potassium hydrogen carbonate (KHCO₃). The information is compiled from peer-reviewed scientific literature and is intended to serve as a core reference for professionals in research and development. This document presents quantitative data in structured tables, details common experimental methodologies, and visualizes key workflows.

Thermal Decomposition of Potassium Hydrogen Carbonate

The thermal decomposition of solid potassium hydrogen carbonate primarily proceeds via the following reaction, yielding potassium carbonate, carbon dioxide, and water:

2KHCO₃(s) → K₂CO₃(s) + CO₂(g) + H₂O(g)

The onset of this decomposition is reported to begin between 363 K and 373 K (90°C and 100°C), with various studies noting perceptible mass loss within this range.[1][2] Complete decomposition into potassium carbonate is achieved at approximately 459 K.[3]

Thermochemical Properties

The fundamental thermochemical properties of potassium hydrogen carbonate are summarized in the table below. These values are crucial for understanding the compound's stability and energy requirements for decomposition. The enthalpy of decomposition, an endothermic process, has been determined experimentally, often through indirect methods like Hess's Law, leading to a range of reported values.[4]

Table 1: Thermochemical Properties of Potassium Hydrogen Carbonate (at 298.15 K)

| Property | Symbol | Value |

| Molar Mass | M | 100.12 g/mol |

| Standard Molar Enthalpy of Formation (solid) | ΔfH⁰ | -959.3 to -963.2 kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (solid) | ΔfG⁰ | -860.6 kJ/mol |

| Standard Molar Entropy (solid) | S⁰ | 128.7 J/(mol·K) |

| Enthalpy of Decomposition (for 2 moles of KHCO₃) | ΔrH⁰ | +76.0 to +141 kJ/mol |

Decomposition Kinetics

The study of decomposition kinetics reveals the rate and mechanism of the thermal breakdown of KHCO₃. Non-isothermal thermogravimetric analysis (TGA) is a primary tool for these investigations. Kinetic parameters are often determined using various mathematical models applied to the experimental data.

One comprehensive study utilized an integral method employing the Schlömilch function to analyze TGA data, providing a detailed kinetic description.[5][6] Another approach involves using model-free isoconversional methods such as the Kissinger–Akahira–Sunose (KAS) and Flynn–Wall–Ozawa (FWO) models, which determine activation energy as a function of conversion.[1] A study by Chaiwang et al. employed KAS, FWO, Kim-Park, and an analytical method, finding the decomposition reaction order to be approximately 2.[1] However, specific activation energy and pre-exponential factor values from this comparative study are not publicly available. The available quantitative data is presented below.

Table 2: Kinetic Parameters for the Thermal Decomposition of Potassium Hydrogen Carbonate

| Kinetic Model / Method | Activation Energy (Ea) | Pre-exponential Factor (A) | Reaction Order (n) |

| Integral Method | 141.3 kJ/mol | Not Reported | 1.145 |

| KAS, FWO, Kim-Park | Not Reported | Not Reported | ~2 |

Experimental Protocols

The determination of the thermochemical and kinetic data presented above relies on precise experimental techniques. The following sections detail the typical methodologies employed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental thermal analysis techniques used to study the decomposition kinetics of solids.

-

Objective: To measure the change in mass (TGA) and heat flow (DSC) of a sample as a function of temperature or time in a controlled atmosphere.

-

Sample Preparation: A small, finely ground sample of potassium hydrogen carbonate (typically 5-10 mg) is accurately weighed and placed into a crucible (e.g., alumina or platinum).

-

Instrumentation: The crucible is placed in a thermogravimetric analyzer or a simultaneous TG-DSC instrument.

-

Experimental Conditions:

-

An inert atmosphere is established by purging the furnace with a gas like nitrogen at a constant flow rate (e.g., 55 cm³/min) to prevent side reactions.

-

The sample is heated according to a predefined temperature program. For non-isothermal kinetics, this involves a constant heating rate (e.g., 1, 5, 10, 20 °C/min).[1] For isothermal studies, the sample is rapidly heated to a specific temperature and held constant.[5]

-

The instrument continuously records the sample's mass and the differential heat flow between the sample and a reference.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed. The DTG curve shows the rate of mass loss, with peaks corresponding to maximum decomposition rates. This data is then fitted to various kinetic models (e.g., KAS, FWO, integral methods) to calculate the activation energy, pre-exponential factor, and reaction order.[1]

Determination of Enthalpy of Decomposition via Hess's Law

The enthalpy change for the decomposition of KHCO₃ cannot be easily measured directly because it requires continuous heating. Therefore, it is typically determined indirectly using Hess's Law and solution calorimetry.

-

Objective: To calculate the enthalpy of decomposition (ΔH_decomp) by measuring the enthalpy changes of two related reactions that can be measured directly.

-

Principle: The decomposition reaction is the target reaction (ΔH_decomp). Two separate reactions are performed, typically the reaction of the reactant (KHCO₃) and the solid product (K₂CO₃) with a strong acid, like hydrochloric acid (HCl).

-

Reaction 1: 2KHCO₃(s) + 2HCl(aq) → 2KCl(aq) + 2H₂O(l) + 2CO₂(g) (ΔH₁)

-

Reaction 2: K₂CO₃(s) + 2HCl(aq) → 2KCl(aq) + H₂O(l) + CO₂(g) (ΔH₂)

-

-

Methodology:

-

A known volume of excess standardized HCl solution is placed in an insulated calorimeter (e.g., a polystyrene cup) with a magnetic stirrer and a calibrated thermometer.

-

The initial temperature of the acid is recorded.

-

A precisely weighed molar quantity of KHCO₃ is added to the acid. The mixture is stirred, and the final temperature (the lowest temperature for this endothermic reaction) is recorded.

-

The experiment is repeated using a molar equivalent of anhydrous K₂CO₃. The final temperature (the highest temperature for this exothermic reaction) is recorded.

-

-

Calculation: The heat change (q) for each reaction is calculated using q = mcΔT. The molar enthalpy changes (ΔH₁ and ΔH₂) are then determined. According to Hess's Law, the enthalpy of decomposition is calculated as: ΔH_decomp = ΔH₁ - ΔH₂ .

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for TGA/DSC analysis of KHCO₃ decomposition.

Caption: Hess's Law cycle for determining enthalpy of decomposition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. research.tue.nl [research.tue.nl]

- 3. researchgate.net [researchgate.net]

- 4. Decomposition of Potassium Hydrogen Carbonate: Thermochemistry, Kinetics, and Textural Changes in Solids | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of Potassium Hydrogen Carbonate as a Soil pH Buffer in Agricultural Applications: A Technical Guide

Authored for: Researchers, Scientists, and Agricultural Development Professionals

**Executive Summary

This technical guide provides an in-depth analysis of potassium hydrogen carbonate (KHCO₃), also known as potassium bicarbonate, as a soil pH buffering agent in agricultural contexts. While extensively utilized as a foliar fungicide, its role as a soil amendment to neutralize acidity is critical for optimizing nutrient availability, mitigating metal toxicities, and enhancing crop performance. This document details the chemical mechanisms of pH buffering, summarizes available quantitative data on its application, presents detailed experimental protocols for its evaluation, and explores the complex plant physiological responses to changes in rhizosphere pH at a molecular level.

Introduction: The Critical Role of Soil pH in Agriculture

Soil pH is a master variable that governs a multitude of biogeochemical processes essential for plant growth. It directly influences nutrient solubility and availability, the activity of soil microorganisms, and the potential for toxicity from elements such as aluminum (Al) and manganese (Mn) in acidic soils.[1] The optimal pH range for most agricultural crops lies between 6.0 and 7.0, a window where essential macro- and micronutrients are most available for plant uptake.[2] Soil acidification, a natural process often accelerated by agricultural practices like nitrogen fertilization, can lead to significant reductions in crop yield and vigor.[1]

Potassium hydrogen carbonate (KHCO₃) presents a valuable tool for the management of soil acidity. As a water-soluble, alkaline salt, it offers a rapid method for neutralizing excess hydrogen ions (H⁺) in the soil solution.[3] Beyond its primary role in pH correction, it serves as a source of potassium (K⁺), an essential macronutrient vital for numerous plant physiological processes, including enzyme activation, water relations, and stress resistance.[3] This dual functionality makes it a subject of significant interest for integrated nutrient and soil management strategies.

Chemical Mechanism of Soil pH Buffering

The efficacy of potassium hydrogen carbonate as a pH buffer stems from the chemical equilibrium of the bicarbonate ion (HCO₃⁻) in the soil solution. When KHCO₃ is introduced into an acidic soil, it dissolves and dissociates into potassium ions (K⁺) and bicarbonate ions (HCO₃⁻).

The bicarbonate ion then reacts with excess hydrogen ions (H⁺), which are the source of acidity, to form carbonic acid (H₂CO₃). This reaction effectively removes free protons from the soil solution, leading to an increase in pH.[3]

Chemical Reaction: KHCO₃ (s) + H⁺ (aq) → K⁺ (aq) + H₂CO₃ (aq)

Carbonic acid is unstable and subsequently dissociates into water (H₂O) and carbon dioxide (CO₂), which can diffuse out of the soil.[4]

H₂CO₃ (aq) ⇌ H₂O (l) + CO₂ (g)

This multi-step process provides a stable and progressive neutralization of soil acidity, creating a more favorable environment for root growth and nutrient absorption.[3][5]

Logical Flow of Buffering Action

The following diagram illustrates the chemical workflow of potassium hydrogen carbonate in acidic soil.

Caption: Chemical workflow of KHCO₃ buffering in acidic soil.

Quantitative Data on Application and Efficacy

While field data on soil amendment with potassium hydrogen carbonate is limited, studies in related applications provide valuable quantitative insights into its efficacy for pH modification and its effects on plant health.

pH Modification in Growing Media

Potassium hydrogen carbonate is commonly used to rapidly increase the pH of soilless growing media in greenhouse and nursery settings. The following table summarizes recommended application rates and expected outcomes.

| Parameter | Value | Reference Crop(s) | Source(s) |

| Application Rate | 1.0 - 2.0 lbs / 100 gallons (1.2 - 2.4 g/L) | Geraniums, Pansies | [6] |

| Application Method | Drench applied to media | General Greenhouse | [6] |

| Expected pH Change | ~0.5 unit increase within 3 days | General Greenhouse | [6] |

| Frequency | Repeat every 10-14 days if needed | General Greenhouse | [6] |

| Caution | Foliage should be rinsed post-application to prevent phytotoxicity. High rates can increase media electrical conductivity (EC). | General Greenhouse | [4] |

Field Application for Acidity Mitigation (Abstract Data)

A key field study by McNab and Jerie (1989) investigated the use of KHCO₃ to counteract soil acidification in peach and pear orchards. Although the full dataset is not widely available, the abstract provides critical quantitative findings.

| Parameter | Finding | Crop(s) | Source |

| Problem | Soil acidification from long-term irrigation and urea fertilization leading to toxic levels of Al and Mn. | Peach, Pear | [1] |

| Application Method | Applied through the irrigation system and as a surface powder. | Peach, Pear | [1] |

| Efficacy (pH) | Significant (P<0.05) increase in soil pH. | Peach, Pear | [1] |

| Depth of Effect | pH modification observed down to a depth of 12 cm. | Peach, Pear | [1] |

| Efficacy (Plant) | Reduced levels of leaf aluminum. | Peach, Pear | [1] |

Foliar Application and Plant Response

Though not a soil amendment, data from foliar applications highlight plant responses to potassium bicarbonate, which can inform our understanding of its broader physiological impacts.

| Parameter | Application Rate | Finding | Crop | Source |

| Drought Stress Mitigation | 10 mM foliar spray | Increased chlorophyll, fresh weight, and dry weight in drought-stressed plants. | Sweet Basil | [7] |

| Fungicidal Efficacy | 2 - 8 kg/ha | Effective as a contact fungicide against powdery mildew. | Grapes, Berries, Vegetables | [8] |

| Phytotoxicity Threshold | >1% solution (foliar) | Can cause necrotic spots on leaves. | General | [4] |

Experimental Protocols

Evaluating the efficacy of potassium hydrogen carbonate as a soil pH buffer requires standardized, replicable experimental designs. Below are detailed protocols for both a laboratory incubation study and a representative field trial.

Protocol: Laboratory Soil Incubation Study

Objective: To determine the effect of different application rates of KHCO₃ on the pH of a target acidic soil over time.

Materials:

-

Air-dried acidic soil, sieved to <2 mm.

-

Technical grade potassium hydrogen carbonate (KHCO₃).

-

Deionized water.

-

Incubation vessels (e.g., 250 mL glass jars with sealable lids equipped with septa for gas exchange).

-

Balance (accurate to 0.01 g).

-

pH meter calibrated with pH 4.0, 7.0, and 10.0 buffers.

-

50 mL centrifuge tubes.

-

Centrifuge.

-

Mechanical shaker.

Methodology:

-

Soil Characterization:

-

Determine the initial properties of the air-dried soil: pH (in a 1:2.5 soil:water slurry), organic carbon, and texture.

-

-

Preparation of Treatments:

-

Weigh 100 g of air-dried soil into each incubation vessel. Prepare at least four replicates per treatment.

-

Calculate the amount of KHCO₃ needed to achieve desired application rates (e.g., 0, 0.5, 1.0, 2.0, and 4.0 g KHCO₃ per kg of soil).

-

For each vessel, weigh the corresponding amount of KHCO₃ and mix thoroughly into the dry soil to ensure homogeneity.

-

-

Incubation:

-

Adjust the moisture content of the soil in each vessel to 60% of its water-holding capacity (WHC) using deionized water.

-

Seal the jars and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.

-

To maintain aerobic conditions, unseal and aerate the jars for 15 minutes every 3-4 days. Check soil moisture by weight weekly and add deionized water as needed to maintain the target moisture level.

-

-

Sampling and Analysis:

-

Collect soil samples at predetermined intervals (e.g., Day 1, 3, 7, 14, 30, and 60).

-

At each sampling point, take a 10 g subsample from each replicate vessel.

-

To measure pH, create a 1:2.5 soil:deionized water slurry. Add 25 mL of deionized water to the 10 g soil sample in a centrifuge tube.

-

Shake the slurry on a mechanical shaker for 30 minutes.

-

Allow the suspension to settle for 1 hour.

-

Calibrate the pH meter and measure the pH of the supernatant.

-

-

Data Analysis:

-

Analyze the data using ANOVA to determine the statistical significance of treatment effects on soil pH at each time point.

-

Protocol: Representative Field Trial

Objective: To evaluate the impact of KHCO₃ applied via fertigation on soil pH, nutrient availability, and crop yield under field conditions.

Materials:

-

Field plot with identified acidic soil conditions.

-

Chosen crop species (e.g., maize, soybean).

-

Fertigation system with injection pump.

-

Stock tank for KHCO₃ solution.

-

Soil sampling auger.

-

Plant tissue analysis laboratory services.

-

Standard farming equipment for planting, maintenance, and harvest.

Methodology:

-

Site Selection and Baseline Analysis:

-

Select a uniform field plot. Establish a randomized complete block design with at least four blocks (replicates).

-

Within each block, create plots for each treatment (e.g., Control [no KHCO₃], Low Rate, Medium Rate, High Rate).

-

Collect composite baseline soil samples from each plot at 0-15 cm depth. Analyze for pH, buffer pH, organic matter, and concentrations of P, K, Ca, Mg, Al, and Mn.

-

-

Treatment Application:

-

Calculate application rates based on soil buffer pH to determine the amount of amendment needed to reach a target pH (e.g., 6.5). Example rates could be 0, 250, 500, and 1000 kg/ha .

-

Prepare a concentrated stock solution of KHCO₃ in a stock tank.

-

Apply the treatments by injecting the KHCO₃ solution into the irrigation water during scheduled irrigation events. The total calculated amount should be split across several applications during the early to mid-vegetative growth stages of the crop.

-

-

Crop Management:

-

Manage all plots identically according to standard agronomic practices for the chosen crop, including base fertilization (excluding K for the treatment variable, which should be balanced across plots), pest control, and weed management.

-

-

Monitoring and Sampling:

-

Soil: Collect soil samples from each plot at 0-15 cm depth at mid-season and post-harvest. Analyze for the same parameters as the baseline.

-

Plant Tissue: Collect the most recent fully expanded leaves from 20-30 plants per plot at the appropriate growth stage (e.g., R1 for soybean). Submit samples for analysis of macro- and micronutrient concentrations, including K, Al, and Mn.

-

-

Harvest and Data Collection:

-

At maturity, harvest a predetermined area from the center of each plot to determine grain yield (adjusted to standard moisture content) and total biomass.

-

-

Data Analysis:

-

Use ANOVA to analyze the effects of the KHCO₃ treatments on soil pH, soil and plant nutrient concentrations, crop yield, and biomass. Use regression analysis to determine the relationship between application rate and the measured parameters.

-

Plant Physiological and Signaling Responses to Rhizosphere pH

Changes in soil pH are not merely a chemical alteration of the root environment; they act as a powerful external signal that triggers complex physiological and molecular responses within the plant. The root apoplast—the space outside the plasma membrane—serves as a critical interface where plants perceive and respond to external pH.[9]

The Central Role of the Plasma Membrane H⁺-ATPase

The primary mechanism by which plant root cells regulate their apoplastic pH is through the activity of plasma membrane H⁺-ATPases (proton pumps). These enzymes use ATP to actively pump protons (H⁺) from the cytosol into the apoplast, creating an electrochemical gradient.[10] This gradient is fundamental for:

-

Acid Growth: The acidified apoplast activates cell wall-loosening enzymes (e.g., expansins), which is a prerequisite for cell elongation and root growth.[11]

-

Nutrient Transport: The proton motive force generated by H⁺-ATPases energizes the secondary transport of many essential nutrients across the plasma membrane.[12]

When KHCO₃ raises the external pH, it neutralizes the protons in the apoplast, thereby dissipating this crucial gradient. The plant must respond by modulating the activity of its H⁺-ATPases to re-establish homeostasis.

Auxin and pH Signaling Cascade

The plant hormone auxin is a key regulator of root growth and development, and its signaling is intricately linked with apoplastic pH.[11] Low (endogenous) levels of auxin promote the activity of H⁺-ATPases, leading to apoplast acidification and cell elongation. This is mediated by the TIR1/AFB receptor family, which, upon binding auxin, triggers the degradation of Aux/IAA transcriptional repressors. This frees ARF (Auxin Response Factor) transcription factors to regulate the expression of genes involved in growth, including those that modulate proton pump activity.[11][12]

Conversely, high concentrations of auxin can lead to a transient alkalinization of the apoplast, which inhibits cell elongation.[13] This complex, concentration-dependent role highlights auxin as a central player in how roots translate pH signals into developmental responses.

The diagram below illustrates the auxin-mediated signaling pathway in response to apoplastic pH changes.

References

- 1. Root Growth: Orchestrating pH levels in plants | eLife [elifesciences.org]

- 2. How Potassium Bicarbonate formula Can Assist with Keeping pH Levels in Soil Balanced [bulkagrochem.com]

- 3. Cellular Ca2+ signals generate defined pH signatures in plants [air.unimi.it]

- 4. ams.usda.gov [ams.usda.gov]

- 5. Potassium bicarbonate - LMI - For a growing future [lmiab.com]

- 6. Managing Low pH in Growing Media for Reliable Crop Performance – Sun Gro [sungro.com]

- 7. soil incubation studies: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The root apoplastic pH as an integrator of plant signaling [frontiersin.org]

- 10. Frontiers | Plant Proton Pumps and Cytosolic pH-Homeostasis [frontiersin.org]

- 11. Auxin steers root cell expansion via apoplastic pH regulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plant Plasma Membrane Proton Pump: One Protein with Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

The Stabilization of Urea Fertilizers with Potassium Salts: A Technical Guide

Published: November 3, 2025

Abstract: Urea, the world's most common nitrogen fertilizer, is susceptible to significant nitrogen loss through ammonia volatilization, a process catalyzed by the ubiquitous soil enzyme urease. This technical guide explores the history, mechanism, and scientific validation of using simple potassium salts, such as potassium chloride (KCl), to inhibit urease activity and stabilize urea. It provides a comprehensive overview of the underlying chemical processes, quantitative data from key studies, and detailed experimental protocols for researchers. This document is intended for agricultural scientists, chemical engineers, and research professionals interested in fertilizer efficiency and nitrogen management.

Introduction and Historical Context

Urea (CO(NH₂)₂) boasts the highest nitrogen content (46%) of all solid nitrogen fertilizers, making it a cornerstone of global agriculture since its widespread adoption in the mid-20th century.[1] However, its efficacy is often compromised by the rapid enzymatic hydrolysis it undergoes upon application to soil. The soil enzyme urease breaks down urea into ammonia and carbon dioxide. If this process occurs on the soil surface, a significant portion of the ammonia can be lost to the atmosphere as gas, a phenomenon known as ammonia volatilization. This reduces the nitrogen available to the crop, diminishes the economic return on fertilizer investment, and contributes to environmental pollution.

The effort to stabilize urea and improve its nitrogen use efficiency is a long-standing challenge in agricultural chemistry. While modern solutions often involve synthetic organic compounds, early research into fertilizer formulation provides a historical basis for using simple inorganic salts. A notable early example is a 1935 patent granted to Kniskern and Lawrence, which described compositions of matter comprising ammonia, urea, and potassium salts (such as potassium nitrate and potassium chloride).[2] The primary objective of this invention was to increase the solubility of urea in ammoniacal liquids and lower the vapor pressure for safer transportation and handling.[2] While not explicitly targeting soil urease inhibition, it represents one of the earliest documented co-formulations of urea and potassium salts for agricultural purposes.

The scientific understanding of the direct inhibitory effect of potassium salts on urease-driven ammonia volatilization became clearer in later decades. Researchers identified that the addition of soluble salts could significantly reduce ammonia losses, providing a dual benefit of nitrogen stabilization and potassium nutrient supply.

Mechanism of Action: The Salt Effect

The stabilization of urea by potassium salts is not achieved through a specific chemical inhibition of the urease enzyme's active site, as is the case with compounds like N-(n-butyl) thiophosphoric triamide (NBPT). Instead, the primary mechanism is a non-specific physiochemical phenomenon known as the "salt effect," driven by an increase in the ionic strength of the soil solution surrounding the fertilizer granule.

When a soluble salt like potassium chloride (KCl) is applied with urea, it rapidly dissolves, creating a zone of high salt concentration. This high ionic strength environment inhibits urease activity in several ways:

-

Alteration of Enzyme Conformation: High concentrations of ions can disrupt the delicate three-dimensional structure of the urease enzyme, altering the conformation of its active site and reducing its catalytic efficiency.

-

Reduced Water Activity: Soluble salts lower the water activity in the immediate vicinity of the fertilizer granule. Since urease requires water to hydrolyze urea, this reduction in available water slows the enzymatic reaction rate.

-

pH Buffering Effects: The hydrolysis of urea produces ammonium carbonate, which raises the pH of the soil solution around the granule, favoring the conversion of ammonium (NH₄⁺) to volatile ammonia (NH₃). While potassium salts themselves may have varying effects on pH, the overall inhibition of the hydrolysis reaction prevents the sharp increase in pH that drives volatilization.

The collective impact of these factors is a significant delay in the rate of urea hydrolysis, allowing more time for rainfall or irrigation to transport the intact urea molecule into the soil profile where the resulting ammonium is less susceptible to volatilization and can be held by the soil's cation exchange capacity.

Below is a diagram illustrating the proposed inhibitory pathway.

Quantitative Data from Key Studies

Laboratory investigations have consistently demonstrated the efficacy of co-applying potassium salts with urea to reduce ammonia volatilization. A review of multiple studies confirms that mixing potassium chloride (KCl) with urea can lead to substantial reductions in ammonia loss.

The table below summarizes key findings from the scientific literature.

| Reference(s) | Potassium Salt | Urea:KCl Mass Ratio | Application Form | % Reduction in NH₃ Volatilization |

| Christianson et al. (1995) | KCl | 0.76:1 | Solid | 30% |

| Gameh et al. (1990) | KCl | 1:1 | Solid | 50% |

| Rappaport and Axley (1984) | KCl | N/A | Solution | 90% |

Data as cited in a 2008 review of ammonia volatilisation mitigation strategies.[1]

These studies show that in laboratory trials on non-calcic soils, co-granulating or blending urea with KCl at mass ratios between 0.76:1 and 1:1 reduced ammonia loss by 30% to 50%.[1] The effect was even more pronounced when applied in solution, achieving a 90% reduction.[1] It is important to note that while these laboratory results are significant, field trial validation has been more variable, as environmental factors like rainfall, temperature, and soil type play a larger role.

Experimental Protocols

The evaluation of urease inhibitors and fertilizer stabilizers relies on standardized laboratory and field methods to measure ammonia volatilization. A common and effective laboratory method is the use of a static or dynamic chamber system. The following protocol describes a representative laboratory incubation study to quantify ammonia loss from a urea-KCl mixture.

Objective: To quantify and compare the cumulative ammonia (NH₃) loss from soil treated with urea versus a urea-KCl mixture over a set incubation period.

Materials:

-

Soil: Air-dried and sieved (2 mm) topsoil, characterized for pH, texture, and organic matter.

-

Fertilizers: Granular urea and granular potassium chloride (KCl).

-

Incubation Chambers: Sealed containers (e.g., 1 L glass jars).

-

Ammonia Trap: A small vial containing a known volume and concentration of an acid solution (e.g., 15 mL of 2% boric acid with an indicator) mounted on a support inside the chamber.

-

Incubator: A temperature-controlled chamber.

-

Titration Equipment: Burette, standardized dilute sulfuric acid (e.g., 0.005 M H₂SO₄).

Methodology:

-

Soil Preparation: 200g of the prepared soil is weighed into each incubation jar. Distilled water is added to bring the soil to a specific moisture level, typically 60-70% of water-holding capacity. The soil is pre-incubated for 24 hours to stabilize microbial activity.

-

Treatment Preparation:

-

Control: No fertilizer.

-

Urea Only: A pre-determined amount of urea (e.g., equivalent to a field application rate of 100 kg N/ha) is weighed.

-

Urea + KCl: The same amount of urea is weighed and mixed with KCl at a 1:1 mass ratio.

-

-

Application: The fertilizer treatments are applied uniformly to the surface of the soil in the respective jars.

-

Chamber Assembly: The ammonia trap vial is placed inside the jar, elevated above the soil surface. The jar is then sealed airtight.

-

Incubation: The chambers are placed in an incubator at a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 14-21 days).

-

Sampling: At regular intervals (e.g., 1, 2, 4, 7, 10, 14 days), the chambers are opened, and the acid traps are removed for analysis. A fresh, pre-prepared acid trap is immediately placed in the chamber, and it is resealed to continue the incubation.

-

Analysis: The collected ammonia in the acid trap is quantified by titrating the boric acid solution with the standardized sulfuric acid. The color change of the indicator signifies the neutralization point. The amount of NH₃-N captured is calculated based on the volume of titrant used.

-

Data Calculation: The cumulative ammonia loss is calculated for each treatment over the incubation period and is typically expressed as a percentage of the total N applied.

The workflow for this experimental setup is visualized below.

Conclusion

The use of potassium salts, particularly potassium chloride, presents a scientifically validated method for reducing ammonia volatilization from urea fertilizers. The mechanism, based on the "salt effect," involves the inhibition of urease enzyme activity through increased ionic strength and reduced water activity in the soil solution. Laboratory studies have quantified this effect, showing a 30-50% reduction in ammonia loss for solid mixtures and up to 90% for solutions. While not a replacement for highly specific synthetic inhibitors, the co-application of potassium salts offers a dual-benefit strategy, providing both nitrogen stabilization and an essential potassium nutrient. This approach represents a foundational principle in fertilizer chemistry that continues to be relevant for developing efficient and sustainable nutrient management practices.

Disclaimer: This document is intended for informational and research purposes only. It is based on publicly available scientific literature. Professionals should consult primary research and conduct their own validation studies for specific applications.

References

A Theoretical Framework for Modeling the Molecular Interaction Between Urea and Potassium Bicarbonate

Version: 1.0

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between urea (CO(NH₂)₂) and potassium bicarbonate (KHCO₃) is of significant interest in various fields, from materials science to biopharmaceutics. Understanding this interaction at a molecular level is crucial for optimizing reaction conditions, designing novel materials, and predicting the behavior of these compounds in complex systems. This technical guide provides a comprehensive framework for the theoretical modeling of the interaction between urea and potassium bicarbonate molecules. Due to a lack of direct, published theoretical studies on this specific molecular pair, this document synthesizes information from computational studies on the individual molecules and related systems to propose a robust modeling strategy. It outlines recommended computational methodologies, from quantum chemical calculations to classical molecular dynamics, and details the expected quantitative outputs. This guide is intended to serve as a foundational document for researchers embarking on the computational investigation of this chemical system.

Introduction

Urea is a small organic molecule with a rich history in chemistry and biology, known for its role in protein denaturation and as a high-concentration osmolyte. Potassium bicarbonate is an inorganic salt widely used in pharmaceuticals, as a fertilizer, and as a source of carbon dioxide. Experimentally, urea and potassium bicarbonate are known to react, particularly under thermal conditions, to form new compounds. For instance, their reaction is utilized in the synthesis of fire-extinguishing compositions and in the preparation of modified biochar.

Theoretical modeling provides a powerful lens to investigate the fundamental forces driving the interaction between these two molecules. By employing computational chemistry techniques, researchers can elucidate interaction geometries, binding energies, and the nature of the non-covalent and covalent interactions that may form. This knowledge is invaluable for understanding reaction mechanisms and for the rational design of new applications.

Recommended Theoretical Approaches and Protocols

This section details the proposed computational protocols for investigating the urea-potassium bicarbonate interaction. A multi-scale approach, combining high-accuracy quantum mechanics with larger-scale classical simulations, is recommended.

Quantum Chemical Calculations

Quantum mechanics (QM) methods are essential for accurately describing the electronic structure and energetics of the molecular interaction. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for this system.

3.1.1 Experimental Protocol: DFT Geometry Optimization and Interaction Energy Calculation

-

Software Selection: A widely used quantum chemistry package such as Gaussian, ORCA, or Quantum ESPRESSO is recommended.

-

Model System Construction:

-

Create an initial molecular geometry of one urea molecule and one potassium bicarbonate molecule. For KHCO₃, the system should be modeled as a K⁺ ion and an HCO₃⁻ ion.

-

Place the molecules in proximity in various initial orientations to explore different potential interaction sites (e.g., urea's carbonyl oxygen interacting with K⁺, urea's amine hydrogens interacting with the bicarbonate oxygens).

-

-

Method Selection:

-

Functional: Employ a functional suitable for non-covalent interactions. The B3LYP functional with a dispersion correction (e.g., B3LYP-D3) is a robust choice. For higher accuracy, a range-separated hybrid functional like ωB97X-D can be used.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is recommended to accurately describe the diffuse electron density involved in hydrogen bonding and ionic interactions.

-

-

Calculation Execution:

-

Perform a geometry optimization to find the minimum energy structure of the urea-KHCO₃ complex.

-

Verify that the optimized structure is a true minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

-

Interaction Energy Calculation:

-

Calculate the single-point energy of the optimized complex (E_complex).

-

Calculate the single-point energies of isolated urea (E_urea) and potassium bicarbonate (E_KHCO3) using the same level of theory and basis set.

-

The interaction energy (ΔE_int) can be calculated as: ΔE_int = E_complex - (E_urea + E_KHCO3)

-

Apply a basis set superposition error (BSSE) correction, such as the Counterpoise method, to obtain a more accurate interaction energy.

-

3.1.2 Experimental Protocol: Vibrational Frequency Analysis

-

Calculation: Following a successful geometry optimization and frequency calculation (as described in 3.1.1), analyze the resulting vibrational modes.

-

Analysis:

-

Compare the calculated vibrational frequencies of the complex to those of the isolated molecules.

-

Shifts in the vibrational frequencies, particularly for the N-H stretches of urea and the O-H and C=O stretches of bicarbonate, provide insight into the formation and strength of hydrogen bonds and other interactions.

-

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the urea-potassium bicarbonate system, especially in a condensed phase (e.g., in aqueous solution).

3.2.1 Experimental Protocol: MD Simulation in Aqueous Solution

-

Software Selection: Use a standard MD package like GROMACS, AMBER, or NAMD.

-

Force Field Selection:

-

Urea: A well-validated force field for urea, such as the OPLS-AA (Optimized Potentials for Liquid Simulations) or CHARMM General Force Field (CGenFF), should be used. The Kirkwood-Buff derived force fields have also shown good performance for aqueous urea solutions.

-

Potassium Bicarbonate: Use standard force field parameters for K⁺ and the bicarbonate ion (HCO₃⁻). These are typically available in common force fields like CHARMM or AMBER.

-

Water Model: A standard water model such as TIP3P or SPC/E is appropriate.

-

-

System Setup:

-

Create a simulation box (e.g., cubic with periodic boundary conditions).

-

Add one or more urea molecules and potassium bicarbonate pairs to the box.

-

Solvate the system with the chosen water model.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove any unfavorable contacts.

-

Equilibration: Perform a two-stage equilibration process. First, equilibrate the system in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature. Second, equilibrate in the NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the density.

-

Production Run: Run the production simulation in the NPT ensemble for a sufficient length of time (e.g., 100-500 nanoseconds) to ensure adequate sampling of the conformational space.

-

-

Analysis:

-

Radial Distribution Functions (RDFs): Calculate RDFs between key atom pairs (e.g., urea's oxygen and K⁺, urea's hydrogens and bicarbonate's oxygens) to quantify the structure of the solvation shells and the proximity of the interacting species.

-

Hydrogen Bond Analysis: Monitor the formation and lifetime of hydrogen bonds between urea and bicarbonate, and between each solute and water.

-

Potential of Mean Force (PMF): Use umbrella sampling or a similar enhanced sampling technique to calculate the free energy profile of the association/dissociation of the urea-bicarbonate pair.

-

Data Presentation

Quantitative data from the proposed theoretical studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: DFT-Calculated Interaction Properties

| Interacting Pair | Method/Basis Set | Optimized Interatomic Distances (Å) | Interaction Energy (kcal/mol) | BSSE Corrected Interaction Energy (kcal/mol) |

| Urea-KHCO₃ | B3LYP-D3/aug-cc-pVTZ | N-H···O: 1.85C=O···K⁺: 2.75 | -15.2 | -14.1 |

| Urea-KHCO₃ | ωB97X-D/aug-cc-pVTZ | N-H···O: 1.83C=O···K⁺: 2.72 | -16.5 | -15.3 |

Note: The data presented in this table is hypothetical and serves as an example of expected results.

Table 2: Key Vibrational Frequency Shifts (cm⁻¹) from DFT

| Vibrational Mode | Isolated Urea | Isolated HCO₃⁻ | Urea-KHCO₃ Complex | Frequency Shift (Δν) |

| N-H Symmetric Stretch | 3450 | - | 3380 | -70 |

| N-H Asymmetric Stretch | 3550 | - | 3475 | -75 |

| C=O Stretch (Urea) | 1680 | - | 1670 | -10 |

| O-H Stretch (HCO₃⁻) | 3610 | 3610 | 3550 | -60 |

Note: The data presented in this table is hypothetical and serves as an example of expected results.

Table 3: MD Simulation Structural and Dynamic Properties

| Property | System | Value |

| g(r) Peak Position (Urea O - K⁺) | Urea-KHCO₃ in Water | 2.8 Å |

| g(r) Peak Position (Urea H - HCO₃⁻ O) | Urea-KHCO₃ in Water | 1.9 Å |

| Average H-Bonds (Urea-HCO₃⁻) | Urea-KHCO₃ in Water | 1.8 |

| H-Bond Lifetime (Urea-HCO₃⁻) | Urea-KHCO₃ in Water | 2.5 ps |

Note: The data presented in this table is hypothetical and serves as an example of expected results.

Mandatory Visualizations

Diagrams are crucial for representing complex molecular interactions and workflows. The following visualizations were generated using the Graphviz DOT language.

Diagram 1: Proposed Molecular Interaction Pathway

Caption: Key intermolecular forces in the urea-KHCO₃ interaction.

Diagram 2: Computational Workflow for Theoretical Modeling

Caption: A multi-scale computational workflow for modeling.

Conclusion

This technical guide provides a foundational methodology for the theoretical investigation of the molecular interaction between urea and potassium bicarbonate. By leveraging a combination of DFT and MD simulations, researchers can gain unprecedented insight into the energetics, structure, and dynamics of this system. The detailed protocols for quantum chemical calculations and molecular dynamics simulations, along with the structured presentation of expected data, offer a clear roadmap for future studies. The visualizations provided serve to clarify the proposed interaction mechanisms and the logical flow of the computational work. While this guide is based on established computational practices rather than direct precedent, it establishes a rigorous and comprehensive approach to filling a notable gap in the current scientific literature.

Understanding the solubility and dissolution rate of urea in potassium bicarbonate solutions

An In-depth Technical Guide to the Solubility and Dissolution Rate of Urea in Potassium Bicarbonate Solutions

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urea's interaction with potassium bicarbonate in aqueous solutions is a subject of significant interest in various fields, including pharmaceuticals, agriculture, and chemical manufacturing. Understanding the solubility and dissolution kinetics of urea in the presence of this salt is critical for process optimization, formulation development, and ensuring product stability. This technical guide provides a comprehensive overview of the core principles governing these phenomena. While extensive public data on the specific ternary system of urea-potassium bicarbonate-water is limited, this document outlines the fundamental concepts, experimental methodologies for characterization, and the theoretical frameworks for data analysis, drawing parallels from similar aqueous electrolyte systems. The guide also clarifies the distinction between simple dissolution and the potential for chemical reaction between the two solutes under specific conditions.

Urea and Potassium Bicarbonate: An Overview

Urea (CO(NH₂)₂) is a highly water-soluble, non-toxic organic compound with a crucial role in nitrogen metabolism and as a major component of fertilizers.[1] Its high solubility is attributed to its polar nature, allowing for favorable interactions with water molecules.[2] Potassium bicarbonate (KHCO₃) is an inorganic salt that is also readily soluble in water. When combined, these solutes can influence each other's behavior in solution, an effect that is critical for the development of liquid formulations, such as in liquid fertilizers or certain pharmaceutical preparations.

A key consideration is that urea and potassium bicarbonate can undergo a chemical reaction, particularly when heated, to form novel solid phases, including potassium allophonate (potassium carbamate), which have applications as potent fire-extinguishing agents.[3][4] This guide, however, focuses on the physical processes of dissolution and solubility at or near ambient temperatures, where the components are less likely to react and more likely to coexist in a stable aqueous solution.

Solubility of Urea in Potassium Bicarbonate Solutions

A ternary phase diagram maps the solubility limits of the components at a constant temperature. Research on the "Influence of Urea on the KHCO₃ and NH₄VO₃ Solubility" has been conducted in the temperature range of 293 K to 303 K (20°C to 30°C), confirming that interactions in this system have been scientifically investigated.[6]

Data on Solubility

The following table summarizes the expected structure for presenting solubility data for the Urea-Potassium Bicarbonate-Water ternary system, based on standard methodologies. The values are illustrative, as comprehensive experimental data is not publicly available.

| Temperature (°C) | KHCO₃ Concentration ( g/100g H₂O) | Urea Solubility ( g/100g H₂O) | Solid Phase in Equilibrium |

| 25 | 0 | 108 | Urea |

| 25 | 10 | Value | Urea |

| 25 | 20 | Value | Urea |

| 25 | 30 | Value | Urea + KHCO₃ |

| 25 | 34.4 | 0 | KHCO₃ |

Note: "Value" indicates data points that require experimental determination.

Ternary Phase Diagram Relationships

The relationships within a ternary solid-liquid system can be visualized. The diagram below illustrates the logical structure of a phase diagram for a system like Urea-Potassium Bicarbonate-Water at a constant temperature.

Caption: Logical relationships in a ternary phase diagram.

Dissolution Rate of Urea in Potassium Bicarbonate Solutions

The dissolution rate is a kinetic measure of how fast urea dissolves in the potassium bicarbonate solution. This rate is influenced by several factors including temperature, agitation speed, particle size of the urea, and the concentration of potassium bicarbonate already in the solution.

Kinetic Models of Dissolution

The analysis of dissolution data often involves fitting the experimental results to various kinetic models to understand the underlying mechanism of release. These models can range from simple empirical equations to more complex mechanistic models.

-

First-Order Model: Assumes the rate of dissolution is directly proportional to the amount of drug remaining to be dissolved.

-

Higuchi Model: Describes drug release from a matrix, based on Fickian diffusion.

-

Ritger & Peppas Model: A semi-empirical model that can characterize the release mechanism (Fickian diffusion vs. non-Fickian transport).[7]

-

Layer Dissolution Model: A more complex model described by the equation (csat-c)1-n = csat1-n + (n-1)kt, where csat is the saturation concentration, c is the bulk concentration, k is the dissolution rate constant, and n is the order of the reaction. This model has been applied to the dissolution of salts in aqueous urea solutions.[8]

Data on Dissolution Rate

The following table is a template for presenting dissolution rate data. The intrinsic dissolution rate, measured under constant surface area conditions, is a key parameter.

| KHCO₃ Concentration ( g/100g H₂O) | Temperature (°C) | Agitation (RPM) | Intrinsic Dissolution Rate (mg·cm⁻²·min⁻¹) | Best Fit Kinetic Model |

| 0 | 25 | 100 | Value | Model |

| 10 | 25 | 100 | Value | Model |

| 20 | 25 | 100 | Value | Model |

| 10 | 37 | 100 | Value | Model |

Note: "Value" and "Model" indicate data points and analyses that require experimental determination.

Experimental Protocols

Accurate determination of solubility and dissolution rates requires robust experimental methodologies. The following protocols are standard in the field for characterizing solid-liquid systems.

Protocol for Isothermal Solubility Determination